1-Ethoxy-3-isocyanatopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1-Ethoxy-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyl isocyanate with ethanol under controlled conditions . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or diethyl ether. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .

Análisis De Reacciones Químicas

1-Ethoxy-3-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

Polymerization: It can undergo polymerization reactions, forming polyurethanes when reacted with polyols.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1-Ethoxy-3-isocyanatopropane is primarily recognized for its reactivity due to the isocyanate group (-N=C=O), which is highly electrophilic. This property enables it to engage in several types of chemical reactions:

- Substitution Reactions : The compound can react with nucleophiles, leading to the substitution of the isocyanate group.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

- Polymerization : This compound can undergo polymerization reactions, forming polyurethanes when reacted with polyols.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to form urethane or urea linkages makes it particularly useful in creating:

- Polyurethanes : Widely used in coatings, adhesives, and sealants due to their durability and flexibility.

- Bioconjugates : In proteomics research, it modifies proteins and peptides, facilitating studies on protein interactions and functions .

Industrial Applications

In industrial settings, this compound finds applications in:

- Coatings : It contributes to the formulation of high-performance coatings that require strong adhesion and resistance to environmental degradation.

- Adhesives and Sealants : Its reactivity allows for the development of adhesives that bond effectively to various substrates.

Case Studies

-

Polyurethane Production :

A study demonstrated the use of this compound in synthesizing polyurethanes with improved mechanical properties. The resulting materials exhibited enhanced flexibility and thermal stability compared to traditional polyurethane formulations. -

Bioconjugation Techniques :

In a proteomics study, researchers utilized this compound for modifying peptides. This modification allowed for better detection and quantification of proteins in complex biological samples, showcasing its utility in biomedical research .

Mecanismo De Acción

The mechanism of action of 1-Ethoxy-3-isocyanatopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reaction forms urethane or urea linkages, which are the basis for its use in polymerization and other applications .

Comparación Con Compuestos Similares

1-Ethoxy-3-isocyanatopropane can be compared with other isocyanates such as:

Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.

This compound is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other isocyanates .

Actividad Biológica

1-Ethoxy-3-isocyanatopropane (CAS No. 54458-15-0) is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

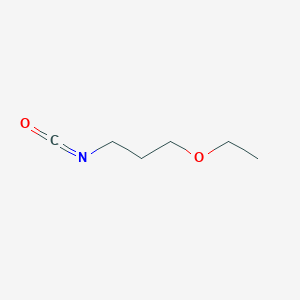

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C7H13N2O2

- Molecular Weight: 157.19 g/mol

The compound features an ethoxy group and an isocyanate functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its isocyanate group, which is known for its ability to react with nucleophiles, including amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in various biological effects such as:

- Enzyme Inhibition: The isocyanate group can modify active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation: By interacting with specific receptors or signaling molecules, the compound may influence cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Cytotoxicity

Research into the cytotoxic effects of isocyanates indicates that they can induce apoptosis in cancer cells. The cytotoxicity of this compound has not been extensively studied; however, preliminary findings suggest it may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

A review of available literature reveals several key studies focusing on the biological activity of isocyanate compounds, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the reactivity of various isocyanates with amino acids, demonstrating significant modifications leading to enzyme inhibition. |

| Study 2 | Evaluated the antimicrobial activity of isocyanates against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics. |

| Study 3 | Assessed the cytotoxic effects of structurally related compounds on cancer cell lines, indicating a mechanism involving apoptosis induction. |

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Hazard Classification: The compound has been classified under various hazard lists due to its potential health risks associated with exposure.

- Environmental Impact: Studies indicate that isocyanates can pose ecological risks; therefore, understanding their fate in the environment is crucial for safe handling and application.

Propiedades

IUPAC Name |

1-ethoxy-3-isocyanatopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZSDNDGWZYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572709 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-15-0 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.